Dimethyl tridecanedioate
Overview
Description
Synthesis Analysis
The synthesis of diester compounds similar to Dimethyl tridecanedioate often involves catalytic reactions of natural oils. For instance, Dimethyl 1,19-nonadecanedioate can be produced from the methoxycarbonylation of commercial olive, rapeseed, or sunflower oils in the presence of a catalyst derived from [Pd2(dba)3], with further hydrogenation steps to produce various oligoesters (Furst et al., 2012).
Molecular Structure Analysis
The molecular structure of diester compounds and related molecules is crucial for understanding their reactivity and properties. X-ray crystallography and spectroscopic methods are commonly used to determine the structure of these compounds. For example, the structure of a nickel(II) complex with a bimacrocyclic configuration was determined to have a significant impact on its catalytic activity, highlighting the importance of molecular structure in chemical reactivity (Mochizuki et al., 1996).
Chemical Reactions and Properties
The reactivity of diester compounds can be influenced by their chemical structure. For instance, dimethyl disulfide reacts with triflic anhydride to provide a highly reactive electrophile, showcasing the chemical reactivity of dimethyl compounds in synthesizing oligosaccharides (Tatai & Fügedi, 2007).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and boiling point, are essential for understanding the behavior of diester compounds in different environments. Although specific data on Dimethyl tridecanedioate was not found, related compounds exhibit a range of physical properties that influence their application in polymer synthesis and other chemical processes.
Chemical Properties Analysis
The chemical properties of diester compounds, including reactivity towards hydrolysis, esterification, and participation in polymerization reactions, are critical for their utilization in synthetic chemistry. The synthesis and reactivity of Dimethyl(thioacetato)tin chloride, for instance, demonstrate the complex chemical behavior of diester compounds in forming organostannoxane compounds through desulfurization reactions (Singh et al., 2009).
Scientific Research Applications
Polymer Chemistry :
- Dimethyl 1,19-nonadecanedioate, a similar compound, is produced from natural oils like olive, rapeseed, or sunflower oils using catalytic reactions. This diester is then hydrogenated to create oligoesters, which have applications in polymer chemistry (Furst et al., 2012).
- Another study demonstrates the production of long-chain linear C19 and C23 monomers and polycondensates from unsaturated fatty acid esters, which can be used to create high-purity polyesters (Stempfle et al., 2011).
Toxicology and Medical Applications :
- A study on dimethyl trisulfide, which is structurally related, shows its potential as an antidote for cyanide intoxication, acting as a sulfur donor in converting cyanide to less-toxic thiocyanate (Dong et al., 2017).
- Another research evaluates the efficacy of intramuscular dimethyl trisulfide in a swine model of acute severe cyanide toxicity, showing improvement in survival and clinical outcomes (Hendry-Hofer et al., 2018).
Neurobiology :
- Dimethyl sulfoxide (DMSO), a related compound, is studied for its effects in suppressing NMDA- and AMPA-induced ion currents and calcium influx, protecting against excitotoxic death in hippocampal neurons (Lu & Mattson, 2001).
Chemical Synthesis and Pharmacology :
- A study discusses the activation of thioglycosides with dimethyl disulfide-triflic anhydride, showing its application in glycosylation methods, crucial for chemical synthesis and drug development (Tatai & Fügedi, 2007).
- Research on dimethyl fumarate, a chemotherapeutic agent, is presented, highlighting its use as an immunomodulatory drug in treating multiple sclerosis (García-Fernández et al., 2021).
Safety And Hazards
properties
IUPAC Name |
dimethyl tridecanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O4/c1-18-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)19-2/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSBQOYADFGDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061717 | |
Record name | Dimethyl tridecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl tridecanedioate | |
CAS RN |
1472-87-3 | |
Record name | Dimethyl brassylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1472-87-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl brassylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001472873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tridecanedioic acid, 1,13-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl tridecanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl tridecanedioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.557 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL BRASSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RIW8EWM34G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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